molecular formula C36H74N2O4 B607669 Glyminox CAS No. 664323-11-9

Glyminox

Cat. No.: B607669
CAS No.: 664323-11-9
M. Wt: 599.0 g/mol
InChI Key: KALYGJOYPFFBRF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Glyminox undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.

    Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Glyminox has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Glyminox is unique in its dual action as both a contraceptive and a preventive agent against sexually transmitted diseases. Similar compounds include:

Properties

CAS No.

664323-11-9

Molecular Formula

C36H74N2O4

Molecular Weight

599.0 g/mol

IUPAC Name

N,N-dimethyltetradecan-1-amine oxide;2-[hexadecanoyl(dimethyl)azaniumyl]acetate

InChI

InChI=1S/C20H39NO3.C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21(2,3)18-20(23)24;1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18/h4-18H2,1-3H3;4-16H2,1-3H3

InChI Key

KALYGJOYPFFBRF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC([N+](C)(CC([O-])=O)C)=O.CCCCCCCCCCCCCC[N+](C)([O-])C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[N+](C)(C)CC(=O)[O-].CCCCCCCCCCCCCC[N+](C)(C)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Glyminox;  Savvy

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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